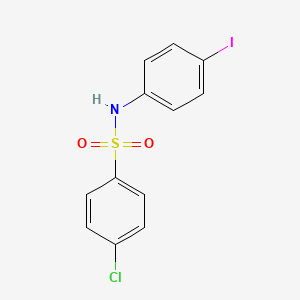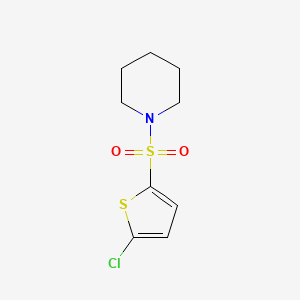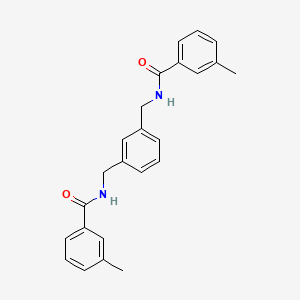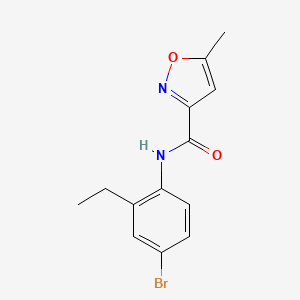
4-chloro-N-(4-iodophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-iodoaniline . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE with different functional groups replacing the iodo group.
Scientific Research Applications
N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl and iodoaniline groups may also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)SULFONYL(4-BROMO)ANILINE
- N-(4-CHLOROPHENYL)SULFONYL(4-FLUORO)ANILINE
- N-(4-CHLOROPHENYL)SULFONYL(4-METHYL)ANILINE
Uniqueness
N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE is unique due to the presence of the iodo group, which can undergo specific reactions that other halogenated analogs may not. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H9ClINO2S |
|---|---|
Molecular Weight |
393.63 g/mol |
IUPAC Name |
4-chloro-N-(4-iodophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClINO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H |
InChI Key |
NSULXXCIZRGXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,5-dimethylthiophen-3-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14932451.png)
![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14932452.png)
![N-(3,5-difluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B14932456.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B14932462.png)
![6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932467.png)

![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B14932475.png)

![3-[(4-methoxyphenoxy)methyl]-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B14932505.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B14932508.png)
![N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B14932511.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14932525.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B14932536.png)
